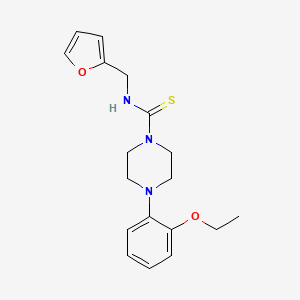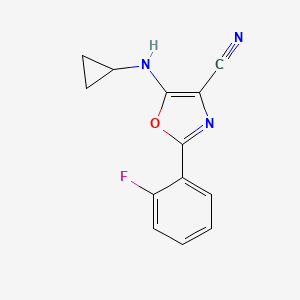
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the development and function of immune cells. CP-690,550 has been extensively studied for its potential in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile selectively inhibits JAK3, which plays a crucial role in the signaling pathways of immune cells. By inhibiting JAK3, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile reduces the activation and proliferation of T cells, B cells, and natural killer cells, leading to a reduction in inflammation and autoimmune responses.
Biochemical and physiological effects:
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been shown to effectively reduce inflammation and improve disease symptoms in animal models of autoimmune diseases. In clinical trials, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been shown to reduce the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has also been shown to reduce the levels of inflammatory cytokines in the blood, indicating its potential in treating other inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune cell signaling. However, its use in lab experiments is limited by its specificity for JAK3, as other JAK family members may also play a role in immune cell signaling. Additionally, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has a short half-life, which may limit its effectiveness in long-term experiments.
Orientations Futures
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has shown promise in treating autoimmune diseases, but further research is needed to fully understand its potential in other inflammatory diseases. Future studies may focus on developing more selective JAK inhibitors or combining JAK inhibitors with other therapies to improve their efficacy. Additionally, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile may have potential in treating certain types of cancer, as JAK3 has been implicated in cancer cell growth and survival.
Méthodes De Synthèse
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile can be synthesized using a multi-step process involving the reaction of 2-fluoro-4-nitrophenylacetonitrile with cyclopropylamine, followed by cyclization and reduction. The final product is obtained through a reaction with 2-chloro-5-fluorobenzonitrile. The synthesis of 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been optimized for large-scale production.
Applications De Recherche Scientifique
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential in treating autoimmune diseases. In preclinical studies, 5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been shown to effectively reduce inflammation and improve disease symptoms in animal models of autoimmune diseases. Clinical trials have demonstrated its efficacy in treating rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
5-(cyclopropylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c14-10-4-2-1-3-9(10)12-17-11(7-15)13(18-12)16-8-5-6-8/h1-4,8,16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZVASLDFVNLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=C(O2)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

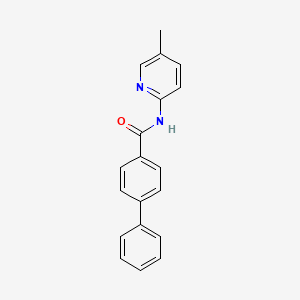
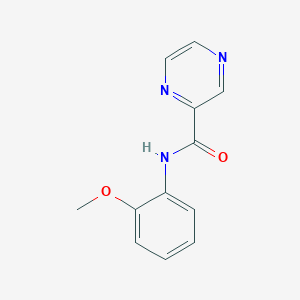
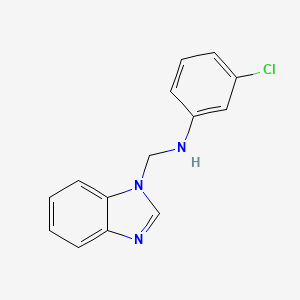
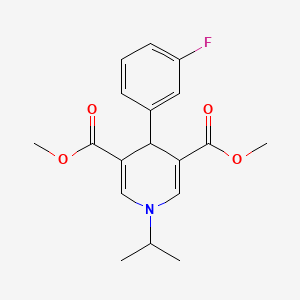
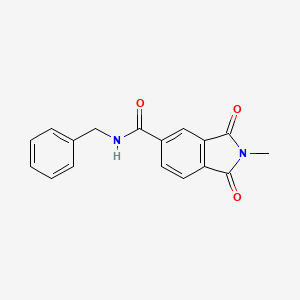
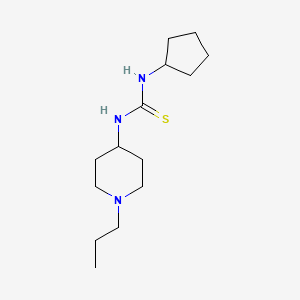
![6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)
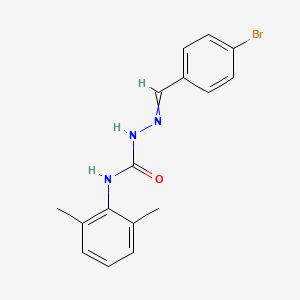
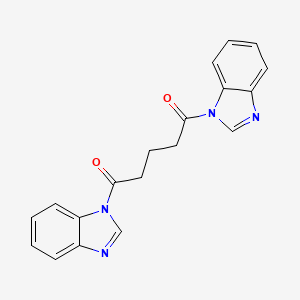
![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)
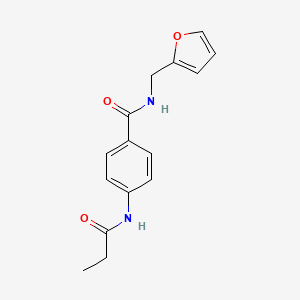
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(3-nitrophenyl)methanone](/img/structure/B5775055.png)
![2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5775058.png)
